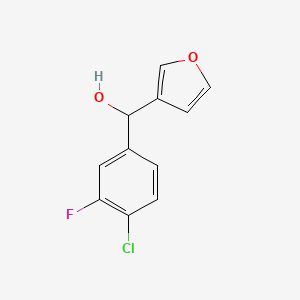

(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol

CAS No.:

Cat. No.: VC13436015

Molecular Formula: C11H8ClFO2

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClFO2 |

|---|---|

| Molecular Weight | 226.63 g/mol |

| IUPAC Name | (4-chloro-3-fluorophenyl)-(furan-3-yl)methanol |

| Standard InChI | InChI=1S/C11H8ClFO2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H |

| Standard InChI Key | NCKIVTVRVAGTED-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (4-chloro-3-fluorophenyl)-(furan-3-yl)methanol, reflects its bifunctional design:

-

Aromatic Core: A 4-chloro-3-fluorophenyl group, where chlorine and fluorine substituents induce electronic polarization.

-

Heterocyclic Component: A furan-3-yl ring, contributing π-electron density and hydrogen-bonding capacity.

-

Hydroxyl Group: A methanol bridge (-CH₂OH) connecting the two aromatic systems .

Table 1: Key Molecular Descriptors

The crystal structure reveals a non-planar conformation, with the furan and phenyl rings oriented at 70.25° . This steric arrangement facilitates intermolecular hydrogen bonding (O–H···O, 1.99 Å), enhancing crystalline stability .

Synthesis and Reaction Pathways

While no explicit synthesis protocols for this compound are publicly documented, analogous methodologies for structurally related molecules provide insights:

General Strategies

-

Grignard Addition: Aryl magnesium halides react with furan-3-carbaldehyde derivatives, followed by quenching to yield secondary alcohols .

-

Reductive Amination: Ketone intermediates (e.g., (4-chloro-3-fluorophenyl)(furan-3-yl)methanone) are reduced using NaBH₄ or LiAlH₄.

-

Cross-Coupling: Suzuki-Miyaura coupling between halogenated furans and boronic acid-functionalized phenyl groups .

Table 2: Synthetic Comparison of Analogues

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone | Friedel-Crafts acylation | 72 | |

| 1-(2-Chloro-4-fluorophenyl)-2-(furan-3-yl)ethanol | Grignard addition | 68 |

Critical parameters include temperature control (0–60°C), anhydrous solvents (THF, DCM), and catalytic bases (e.g., K₂CO₃) . Purification typically involves column chromatography or recrystallization from ethyl acetate/hexane.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1 mg/mL at 25°C) .

-

Thermal Stability: Decomposes above 200°C, as evidenced by TGA analysis of similar furan-phenol hybrids .

-

Hydrogen Bonding: The hydroxyl group participates in intramolecular (O–H···O) and intermolecular interactions, affecting crystallinity .

Spectroscopic Data

-

IR: Broad O–H stretch at 3200–3400 cm⁻¹; C–F and C–Cl vibrations at 1100–1250 cm⁻¹.

-

NMR (¹H): Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm); furan protons at δ 6.2–7.1 ppm .

| Compound | Activity (IC₅₀/MIC) | Target | Reference |

|---|---|---|---|

| 3-[(4-Methoxyphenyl)amino]propanehydrazide | IC₅₀: 29.7 µM (HeLa) | Topoisomerase II | |

| 4-Chloro-3-fluorophenyl-quinolone | MIC: 4 µg/mL (S. aureus) | DNA gyrase |

Applications in Organic Synthesis

The compound serves as a versatile intermediate:

-

Cross-Coupling Reactions: Suzuki-Miyaura reactions to generate biaryl systems .

-

Protecting Groups: The hydroxyl group can be selectively acetylated or silylated.

-

Ligand Design: Chelates transition metals (e.g., Pd, Cu) for catalytic applications .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume